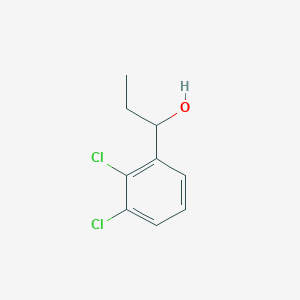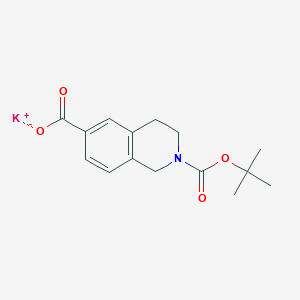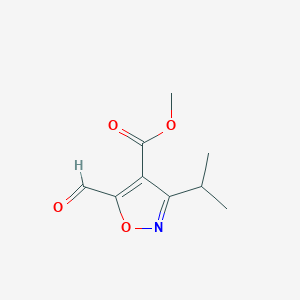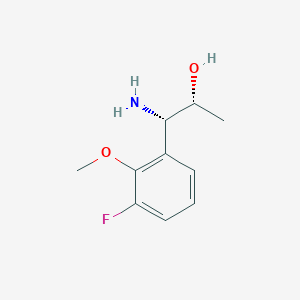
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde and (S)-(-)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-fluoro-2-methoxybenzaldehyde with (S)-(-)-1-phenylethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine using a suitable oxidizing agent to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This compound’s unique configuration allows for selective interactions with biological targets, making it valuable in drug discovery and development.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
XXJWLDYIGQOURH-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


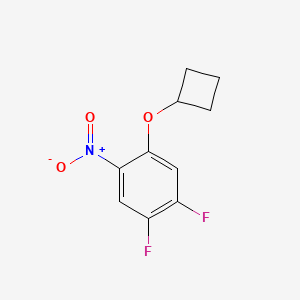
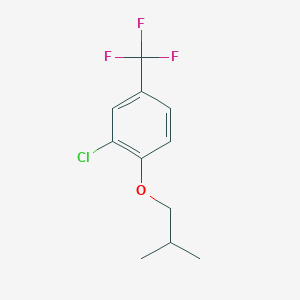
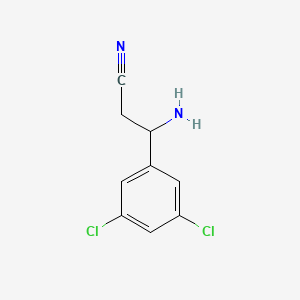
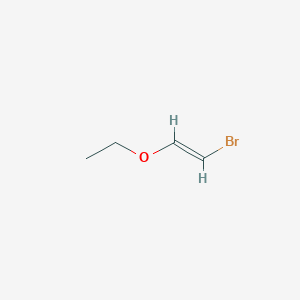
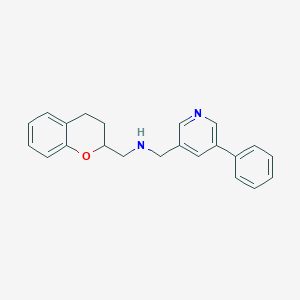
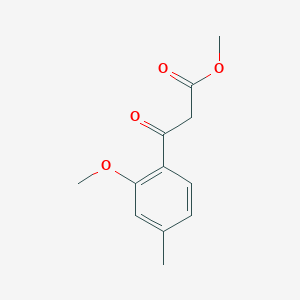
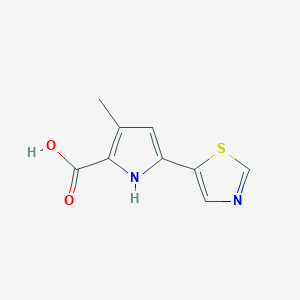
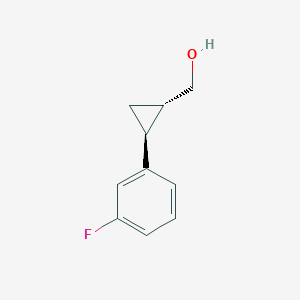


![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
